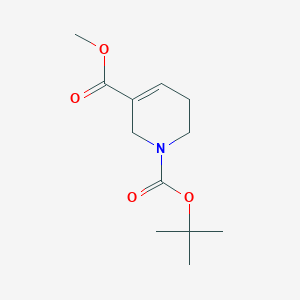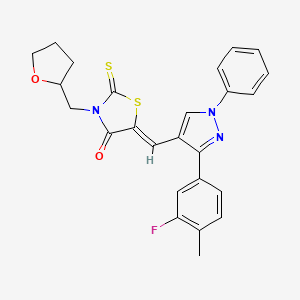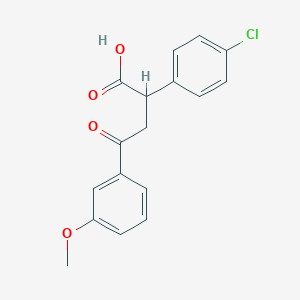
2-(4-Chlorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid, also known as CMBO, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. CMBO is also used in biochemical and physiological research, as it has the potential to interact with a variety of biological systems.
Applications De Recherche Scientifique
Vibrational Spectroscopy and Supramolecular Studies
Research on chloramphenicol derivatives, closely related to "2-(4-Chlorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid," reveals their complex supramolecular structures through vibrational spectroscopy (Raman and infrared) and X-ray diffraction. These studies, supported by DFT calculations, elucidate the role of hydrogen bonding and non-conventional interactions like CH⋯O and π-π stacking in these compounds, offering insights into their structural properties and potential applications in designing new materials with specific supramolecular arrangements (Fernandes et al., 2017).
Organic Synthesis and Photoreactions
Another facet of research explores the photochemical behavior of esters derived from 4-oxobutanoic acids, highlighting their role as precursors in the synthesis of chromones, a class of compounds with significant pharmacological interest. These studies demonstrate the potential of "this compound" in synthetic organic chemistry, particularly in generating compounds with diverse biological activities through photorearrangement processes (Álvaro et al., 1987).
Catalysis and Chemical Transformations
The compound's structural features make it relevant in catalysis research, especially in studies involving metal-catalyzed reactions for C–H activation and bond formation. Research on iron and zinc co-catalyzed reactions showcases the utility of related chemical structures in synthesizing complex molecules, suggesting potential applications of "this compound" in catalytic processes (Ilies et al., 2017).
Molecular Docking and Biological Activity
Spectroscopic and computational studies on chlorophenyl amino derivatives of 4-oxobutanoic acid reveal their interactions with biological targets, suggesting their potential as inhibitors of specific growth factors. Such research underlines the biological and pharmacological relevance of compounds structurally related to "this compound," indicating their suitability for further investigation in drug development (Vanasundari et al., 2018).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-22-14-4-2-3-12(9-14)16(19)10-15(17(20)21)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWPTJEBFCGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

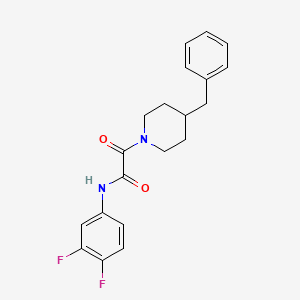
![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)
![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)
![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)

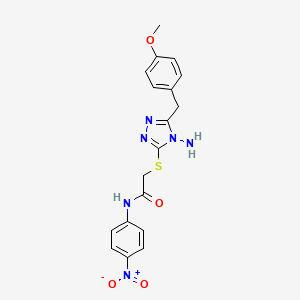
![2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2868145.png)
![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)

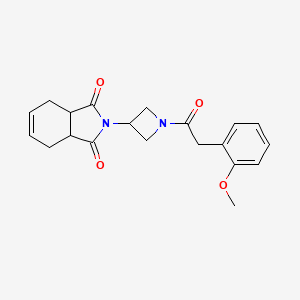
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2868149.png)
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one](/img/structure/B2868150.png)
